molecular formula C14H11F4N3O4S B10890986 [(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

[(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B10890986
M. Wt: 393.32 g/mol
InChI Key: RFAGTWMNHFZCNL-KPSZGOFPSA-N
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Description

[(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a tetrafluoroethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde and hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid forms the hydrazone intermediate.

    Cyclization to Thiazolidinone: The hydrazone intermediate is then reacted with thioglycolic acid under reflux conditions to form the thiazolidinone ring.

    Final Product Formation: The resulting thiazolidinone derivative is further reacted with maleic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can target the hydrazone linkage.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced forms of the hydrazone linkage.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure may allow it to target specific biological pathways, making it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of [(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The hydrazone linkage and thiazolidinone ring are key functional groups that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound shares a similar thiazolidinone structure but differs in the substituents on the aromatic ring.

    1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether: While not structurally similar, this compound shares the tetrafluoroethoxy group.

Uniqueness

[(2E)-4-oxo-2-{(2E)-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and tetrafluoroethoxybenzylidene moiety. This unique structure imparts specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C14H11F4N3O4S

Molecular Weight

393.32 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C14H11F4N3O4S/c15-12(16)14(17,18)25-8-3-1-2-7(4-8)6-19-21-13-20-11(24)9(26-13)5-10(22)23/h1-4,6,9,12H,5H2,(H,22,23)(H,20,21,24)/b19-6+

InChI Key

RFAGTWMNHFZCNL-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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